molecular formula C19H20ClNO2 B1669153 Skf-82958 CAS No. 80751-65-1

Skf-82958

Katalognummer: B1669153
CAS-Nummer: 80751-65-1
Molekulargewicht: 329.8 g/mol
InChI-Schlüssel: HJWHHQIVUHOBQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol is a benzazepine.

Wirkmechanismus

Target of Action

SKF-82958, also known as 9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol, is a full agonist of the dopamine D1 receptor . It displays selectivity for D1 over D2 receptors . Additionally, this compound has been identified as a subtype-selective estrogen receptor-alpha (ERα) agonist .

Mode of Action

As a dopamine D1 receptor agonist, this compound interacts with the D1 receptors, leading to the activation of these receptors . This interaction results in the induction of dopamine D1 receptor-dependent adenylate cyclase activity in rat striatal membranes . As an ERα agonist, this compound stimulates robust ERα-dependent transcription in the absence of estrogen, accompanied by increased receptor phosphorylation .

Biochemical Pathways

The activation of dopamine D1 receptors by this compound leads to the stimulation of adenylate cyclase activity, which is a key component of the dopamine signaling pathway . On the other hand, the activation of ERα by this compound induces functional interactions between ERα and AP-1, a transcription factor known to functionally interact with many steroid receptors . This cross-talk between ERα and AP-1 leads to a robust combinatorial response within the cell .

Pharmacokinetics

It’s known that this compound is a full dopamine d1 receptor agonist, indicating that it has the ability to bind to and activate these receptors .

Result of Action

The activation of dopamine D1 receptors by this compound results in the stimulation of adenylate cyclase activity . This leads to an increase in the levels of cyclic AMP, a secondary messenger involved in many biological responses. In the context of ERα, this compound stimulates robust ERα-dependent transcription, leading to increased gene expression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands or agents such as dopamine, which stimulate intracellular signaling pathways, can regulate the transcriptional activity of estrogen receptors . .

Eigenschaften

IUPAC Name

9-chloro-5-phenyl-3-prop-2-enyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c1-2-9-21-10-8-14-15(11-17(22)19(23)18(14)20)16(12-21)13-6-4-3-5-7-13/h2-7,11,16,22-23H,1,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWHHQIVUHOBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCC2=C(C(=C(C=C2C(C1)C3=CC=CC=C3)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894837
Record name 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80751-65-1
Record name SKF 82958
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80751-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 82958
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-7,8-dihydroxy-3-allyl-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-82958
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W60FE897Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Skf-82958
Reactant of Route 2
Reactant of Route 2
Skf-82958
Reactant of Route 3
Reactant of Route 3
Skf-82958
Reactant of Route 4
Reactant of Route 4
Skf-82958
Reactant of Route 5
Reactant of Route 5
Skf-82958
Reactant of Route 6
Skf-82958
Customer
Q & A

Q1: What is SKF 82958's primary molecular target?

A1: SKF 82958 acts primarily as a full agonist at dopamine D1 receptors. [, , , , , , ] This means it binds to these receptors and elicits a maximal biological response.

Q2: How does SKF 82958's interaction with D1 receptors differ from that of SKF 38393?

A2: While both compounds act on D1 receptors, SKF 82958 is classified as a full agonist, exhibiting higher efficacy compared to the partial agonist SKF 38393. [, , ] This difference in efficacy translates to differing potencies in inducing downstream effects like gene expression or behavioral changes.

Q3: Does SKF 82958 interact with other receptors?

A3: Research suggests SKF 82958 may also interact with dopamine D2 receptors, albeit with lower affinity than its D1 affinity. [, , ] Additionally, it has shown subtype-selective agonist activity at estrogen receptor-alpha (ERα). [, ]

Q4: What are the downstream consequences of SKF 82958 activating D1 receptors?

A4: D1 receptor activation by SKF 82958 initiates several downstream signaling events. This includes, but is not limited to, increased cAMP production, phosphorylation of DARPP-32, and modulation of immediate early gene expression in the striatum. [, , ]

Q5: Does SKF 82958 influence cholinergic transmission?

A5: Yes, studies have demonstrated that SKF 82958 enhances cholinergic transmission in the frontal cortex and hippocampus. This effect is mediated by D1 receptor activation and can be blocked by the D1 antagonist SCH 23390. []

Q6: What is the molecular formula and weight of SKF 82958?

A6: The molecular formula of SKF 82958 is C21H24ClNO2, and its molecular weight is 357.88 g/mol.

Q7: Is spectroscopic data for SKF 82958 available?

A7: Specific spectroscopic data (NMR, IR, etc.) for SKF 82958 was not detailed in the provided research articles.

Q8: Are there studies on SKF 82958's material compatibility and stability?

A8: The provided research articles primarily focus on SKF 82958's pharmacological profile and do not provide detailed insights into its material compatibility, stability, or potential catalytic properties.

Q9: Have computational studies been conducted on SKF 82958?

A9: While the provided articles do not detail specific computational studies on SKF 82958, its binding affinities to D1 and D2 receptors have been investigated. [, , , , , ] This data can serve as a basis for developing computational models, such as QSAR models, to predict the activity of similar compounds.

Q10: How do structural modifications of SKF 82958 affect its activity?

A10: Research comparing SKF 82958 to other D1 agonists, like SKF 38393 and SKF 81297, provides insight into SAR. [, , , ] These studies suggest that even minor structural alterations can influence D1 receptor binding affinity, intrinsic activity, and consequently, the compound's potency and behavioral effects.

Q11: What is known about the stability of SKF 82958 and potential formulations?

A11: The provided research articles focus primarily on the acute effects of SKF 82958 and do not provide detailed information regarding its long-term stability or formulation strategies to enhance its stability, solubility, or bioavailability.

Q12: What is known about the PK/PD profile of SKF 82958?

A13: While the exact ADME profile is not detailed in these papers, research indicates SKF 82958 crosses the blood-brain barrier and exerts its effects relatively rapidly after systemic administration. [, , , , ]

Q13: In which animal models has SKF 82958 been investigated?

A14: SKF 82958 has been studied in a variety of animal models, including rodents (rats, mice) and non-human primates (monkeys). [, , , , , , , , , , , , , , , ] These studies utilized models of Parkinson's disease, drug addiction, and others to explore its effects on motor activity, reward-related behaviors, and gene expression.

Q14: Are there any clinical trials investigating SKF 82958?

A14: The provided articles do not mention any clinical trials involving SKF 82958. Its use appears to be primarily restricted to preclinical research settings.

Q15: Is there evidence of resistance developing to SKF 82958?

A15: Information regarding potential resistance mechanisms to SKF 82958 or cross-resistance with other compounds is limited in the provided research.

Q16: What are the known toxicological effects of SKF 82958?

A17: The provided research articles primarily focus on the behavioral and pharmacological effects of SKF 82958. While some studies mention potential side effects like stereotypy and hyperactivity at higher doses, [, , ] comprehensive toxicological data is limited in these articles.

Q17: Have specific drug delivery or targeting strategies been explored for SKF 82958?

A18: The provided research primarily utilized systemic or direct intracerebral administration of SKF 82958. [, , , , , , , , , , , , , , , ] Targeted delivery approaches were not described in these studies. Similarly, the research does not elaborate on specific biomarkers associated with SKF 82958's effects.

Q18: Which analytical methods have been used to characterize and quantify SKF 82958?

A18: Specific details on analytical methods for SKF 82958 were not a focus of these research articles. Furthermore, information regarding its environmental impact and degradation is not available in the provided research.

Q19: Is there information available on the aforementioned aspects related to SKF 82958?

A19: The provided research articles primarily focus on SKF 82958's pharmacological profile and do not delve into the specifics of its dissolution/solubility, analytical method validation, quality control, immunogenicity, interactions with transporters or enzymes, biocompatibility, alternatives, recycling, or research infrastructure related to the compound.

Q20: How has research on SKF 82958 contributed to its field?

A21: Research on SKF 82958 has been instrumental in dissecting the roles of D1 receptors in various physiological processes, including motor control, reward, and learning and memory. [, , , , , , , , , , , , , , , ] Its use in animal models has been crucial for elucidating the neural circuits and molecular mechanisms underlying these complex behaviors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.